molecular formula C17H18Cl2N2O B8666251 N,N'-Bis[4-(chloromethyl)phenyl]-N,N'-dimethylurea CAS No. 111284-98-1

N,N'-Bis[4-(chloromethyl)phenyl]-N,N'-dimethylurea

Cat. No. B8666251
M. Wt: 337.2 g/mol
InChI Key: QOWGQOUDCAGRTF-UHFFFAOYSA-N
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Patent
US04734458

Procedure details

A solution of 10 g N,N'-dimethyl-N,N'-bis(p-hydroxymethylphenyl) urea in 250 ml CHCl3 was stirred vigorously for two hours with 250 ml conc. HCl. The layers were separated, and the organic phase was washed with dilute HCl, dried, and stripped to give a yellow oil. Trituration with hexane caused the product to crystallize. Filtration, washing with hexane, and air drying gave 3.5 g of a fluffy-white crystalline solid which was pure by TLC, m.p. 72°-73° C.
Name
N,N'-dimethyl-N,N'-bis(p-hydroxymethylphenyl) urea
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:15]1[CH:20]=[CH:19][C:18](CO)=[CH:17][CH:16]=1)[C:3]([N:5]([CH3:14])[C:6]1[CH:11]=[CH:10][C:9]([CH2:12]O)=[CH:8][CH:7]=1)=[O:4].[ClH:23].CCCCCC.[CH:30]([Cl:33])(Cl)Cl>>[CH3:1][N:2]([C:15]1[CH:20]=[CH:19][C:18]([CH2:30][Cl:33])=[CH:17][CH:16]=1)[C:3]([N:5]([CH3:14])[C:6]1[CH:11]=[CH:10][C:9]([CH2:12][Cl:23])=[CH:8][CH:7]=1)=[O:4]

Inputs

Step One
Name
N,N'-dimethyl-N,N'-bis(p-hydroxymethylphenyl) urea
Quantity
10 g
Type
reactant
Smiles
CN(C(=O)N(C1=CC=C(C=C1)CO)C)C1=CC=C(C=C1)CO
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Name
Quantity
250 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic phase was washed with dilute HCl
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
to crystallize
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
washing with hexane, and air
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)N(C1=CC=C(C=C1)CCl)C)C1=CC=C(C=C1)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.